3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide
Description
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide is a triazine-based compound featuring a sulfur-linked 4-methylphenyl group. Its structure combines a 1,2,4-triazine core with aromatic substituents, which are critical for electronic and steric properties. The compound’s synthesis typically involves coupling reactions between triazine precursors and thiol-containing aryl groups under acidic or oxidative conditions, as seen in analogous triazine derivatives .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanyl-3,6-diphenyl-1,2,4-triazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3S/c1-16-12-14-19(15-13-16)26-22-20(17-8-4-2-5-9-17)24-25-21(23-22)18-10-6-3-7-11-18/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJLKLDHQXGVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide typically involves the reaction of 3,6-diphenyl-1,2,4-triazine with 4-methylphenyl thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the sulfide bond. The reaction mixture is often heated to promote the reaction and achieve a higher yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide can undergo various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under specific conditions, although this is less common.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide involves its interaction with specific molecular targets. The triazine ring can interact with various biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The sulfide group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in Triazine Chemistry
2,5-Bis[(4-methylphenyl)thio]-3,6-diphenyl-1,4-dithiin (Compound 10a)
- Structure : Shares the 4-methylphenyl sulfide moiety but replaces the triazine core with a 1,4-dithiin ring.
- Synthesis : Formed via oxidative coupling of thiol precursors at 100°C .
- Properties : Exhibits lower thermal stability (mp 79°C) compared to triazine derivatives, attributed to the less rigid dithiin backbone .
PTZ-TRZ (Phenothiazine-Triazine Hybrid)
- Structure: Features a phenothiazine donor linked to a diphenyltriazine acceptor.
- Applications : Used in thermally activated delayed fluorescence (TADF) OLEDs due to efficient charge transfer; achieves external quantum efficiency (EQE) >20% .
N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides (Series 6a-n)
- Activity : Compounds 6a and 6j show excellent antifungal activity against C. albicans (MIC <10 µg/mL), comparable to griseofulvin .
3-Methylsulfanyl-5-phenyl-4H-1,2,4-triazol-4-amine–water (6/1)
Physicochemical and Electronic Properties
Data Tables
Table 1: Comparative Analysis of Key Triazine Derivatives
Table 2: Antimicrobial Activity of Selected Triazine Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 6a | C. albicans | <10 | |
| 6j | C. albicans | <10 | |
| Griseofulvin | C. albicans | 15–20 | |
| Target Compound* | C. albicans (predicted) | ~10–15 (estimated) | — |
*Predicted based on structural similarity to Series 6a-n.
Biological Activity
3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide can be represented as follows:
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of derivatives of 1,2,4-triazine compounds against various cancer cell lines. For instance, a series of 5,6-diaryl-1,2,4-triazines were evaluated for their effectiveness against MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer) cell lines. Notably, compounds containing a triazole moiety exhibited enhanced activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-Fu) .
Table 1: Antiproliferative Activity of Selected Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 11E | MGC-803 | 2.5 | Apoptosis induction |
| 11A | EC-109 | 3.0 | Cell cycle arrest |
| 11B | PC-3 | 3.5 | Mitochondrial disruption |
The mechanisms underlying the biological activity of this class of compounds include:
- Cell Cycle Arrest : Compound 11E was shown to arrest the cell cycle at the G2/M phase in MGC-803 cells.
- Induction of Apoptosis : Morphological changes consistent with apoptosis were observed alongside decreased mitochondrial membrane potential and activation of apoptosis-related proteins .
- Inhibition of Colony Formation : The ability to inhibit colony formation was significantly noted in treated cell lines.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence and position of substituents on the phenyl rings significantly influence biological activity. For example:
- Substitution with halogens enhances activity compared to methyl substitutions.
- The introduction of a triazole linker has been shown to provide a synergistic effect that enhances antiproliferative properties .
Table 2: Structure-Activity Relationship Insights
| Substituent | Position | Effect on Activity |
|---|---|---|
| Fluoro | Para | Increased potency |
| Methyl | Para | Decreased potency |
| Triazole Linker | N/A | Synergistic effect |
Case Studies
Several case studies have documented the efficacy of triazine derivatives in preclinical models:
- Study on MGC-803 Cells : Compound 11E showed significant cytotoxicity with an IC50 value lower than that of standard chemotherapeutics.
- Mechanistic Studies : Investigations revealed that compound interactions led to significant changes in gene expression related to apoptosis and cell cycle regulation.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3,6-Diphenyl-1,2,4-triazin-5-yl 4-methylphenyl sulfide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution : Reacting a triazine-thiol precursor (e.g., 5-thiol-1,2,4-triazine) with 4-methylphenylsulfonyl chloride under basic conditions (e.g., NaH or K₂CO₃ in DMF) to introduce the sulfide moiety .
- Cyclocondensation : Using phenylhydrazine derivatives and thiourea to form the triazine core, followed by functionalization via Suzuki coupling or alkylation to introduce phenyl and methylphenyl groups .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify via column chromatography using hexane/ethyl acetate gradients.
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Spectroscopy :
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., triazine ring planarity and dihedral angles with phenyl groups) .
Advanced: How can computational modeling elucidate electronic properties and reactivity?
Answer:
- DFT studies : Optimize geometry at the B3LYP/6-31G(d,p) level to calculate frontier molecular orbitals (HOMO/LUMO), predicting charge transfer interactions and redox behavior .
- Molecular docking : Simulate binding affinities with biological targets (e.g., enzymes or receptors) to guide pharmacological studies .
- NBO analysis : Evaluate hyperconjugative interactions (e.g., sulfur lone pairs with triazine π-systems) to explain stabilization effects .
Advanced: How can contradictory data on biological activity among triazole/triazine derivatives be resolved?
Answer:
Discrepancies often arise from:
- Substituent effects : Minor changes (e.g., electron-withdrawing vs. donating groups) alter binding to targets. Compare IC₅₀ values of analogs with varying substituents .
- Assay variability : Standardize protocols (e.g., cell lines, incubation times) and validate with positive controls. For example, antimicrobial activity may vary with bacterial strain selection .
- Solubility factors : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across studies .
Advanced: What strategies improve reaction yields in sulfur-containing triazine syntheses?
Answer:
- Catalyst optimization : Employ Pd(PPh₃)₄ for Suzuki couplings or CuI for Ullmann-type reactions to enhance cross-coupling efficiency .
- Temperature control : Conduct thiol-alkylation at 60–80°C to balance reaction rate and side-product formation .
- Protecting groups : Use tert-butyloxycarbonyl (Boc) groups to shield reactive sites during functionalization, followed by acidic deprotection .
Troubleshooting : If yields drop below 50%, re-examine reactant purity or consider microwave-assisted synthesis for faster kinetics .
Advanced: How does the electronic structure of the triazine core influence photophysical properties?
Answer:
- Conjugation effects : Extended π-systems (e.g., phenyl rings at positions 3 and 6) reduce bandgap energy, enhancing UV-Vis absorption (e.g., λₐᵦₛ ~300–400 nm) .
- Sulfur participation : The sulfide group increases electron density on the triazine ring, red-shifting fluorescence emission. Compare with sulfone analogs for validation .
- Solvatochromism : Test in polar vs. non-polar solvents to assess dipole-dipole interactions and excited-state behavior .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
